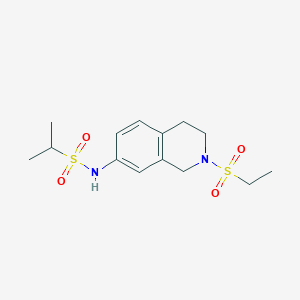

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide

Descripción

“N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide” is a sulfonamide derivative of the 1,2,3,4-tetrahydroisoquinoline scaffold. Its structure features an ethylsulfonyl group at position 2 of the tetrahydroisoquinoline ring and a propane-2-sulfonamide substituent at position 7.

Propiedades

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S2/c1-4-21(17,18)16-8-7-12-5-6-14(9-13(12)10-16)15-22(19,20)11(2)3/h5-6,9,11,15H,4,7-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKXAGKZUUNHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide typically involves the coupling of sulfonyl chlorides with amines. One common method is the reaction of ethylsulfonyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propane-2-sulfonamide under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of sulfonamides often employs continuous flow reactors to enhance reaction efficiency and yield. Microwave irradiation can also be used to accelerate the reaction, providing high yields in shorter reaction times .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: Reduction of the sulfonamide group can yield amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group acts as a leaving group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Nucleophiles such as amines or azides can be used under mild conditions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Aplicaciones Científicas De Investigación

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antibacterial properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and catalysts.

Mecanismo De Acción

The mechanism of action of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .

Comparación Con Compuestos Similares

Structural and Functional Differences :

Implications :

- Steric Effects : The propane-2-sulfonamide group introduces a branched aliphatic chain, which could reduce membrane permeability compared to the fluorophenyl group in ’s compound.

- Synthetic Accessibility : Both compounds likely share sulfonation steps, but the target compound’s ethylsulfonyl group may require milder conditions than trifluoroacetylation.

Other Sulfonamide Derivatives ():

lists compounds such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol. These belong to distinct structural classes (e.g., thiophene- or naphthalene-based amines) and lack the tetrahydroisoquinoline core, making direct comparisons less relevant. However, they highlight the diversity of sulfonamide applications in drug design, particularly in modulating solubility and target selectivity .

Key Research Findings and Limitations

- The compound in demonstrates the feasibility of synthesizing tetrahydroisoquinoline sulfonamides at scale, with robust analytical validation .

- Structural modifications (e.g., ethylsulfonyl vs. trifluoroacetyl) significantly influence electronic and steric profiles, which may correlate with pharmacokinetic or potency differences.

- Limitations : Direct data for the target compound are absent in the provided evidence. Comparisons are speculative and based on structural analogs.

Actividad Biológica

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is a sulfonamide compound with a complex structure that has garnered attention for its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a tetrahydroisoquinoline core and an ethylsulfonyl group, which contributes to its unique pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 312.38 g/mol .

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide exhibits its biological activity primarily through:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing the compound to bind to the active sites of various enzymes. This inhibition disrupts essential biological pathways relevant to disease processes .

- Neurotransmitter Modulation : The tetrahydroisoquinoline moiety suggests potential interactions with dopaminergic systems, indicating possible applications in neuropharmacology .

Biological Activity and Therapeutic Applications

Research has demonstrated several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies indicate that derivatives of tetrahydroisoquinoline compounds can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide have shown promise in inhibiting tumor growth in xenograft models .

- Anti-inflammatory Effects : The sulfonamide class is known for its anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like rheumatoid arthritis .

Case Study 1: Antiproliferative Effects in Cancer Cells

A study evaluated the antiproliferative effects of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study 2: Neuroprotective Potential

Another research investigation focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found that treatment with N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide resulted in reduced oxidative stress markers and improved neuronal survival in vitro .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antitumor | Inhibits proliferation in cancer cell lines; induces apoptosis |

| Anti-inflammatory | Modulates inflammatory pathways; potential benefits in autoimmune diseases |

| Neuroprotective | Reduces oxidative stress; enhances neuronal survival |

Q & A

Q. What are the key steps and conditions for synthesizing N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide?

Synthesis involves multi-step organic reactions:

Tetrahydroisoquinoline Core Formation : Cyclization of precursors under controlled temperature (e.g., 60–80°C) and inert atmosphere.

Sulfonylation : Introduction of the ethylsulfonyl group using sulfonyl chlorides in dichloromethane or THF, catalyzed by triethylamine .

Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final compound (>95% purity) .

Critical Parameters: Solvent choice (e.g., dichloromethane for solubility), reaction time (12–24 hrs), and catalyst optimization (e.g., DMAP for acylations) .

Q. Which spectroscopic methods are essential for confirming the compound’s structure and purity?

| Technique | Application | Key Peaks/Data |

|---|---|---|

| NMR | Confirm backbone structure and substituents | - 1H NMR : Aromatic protons (δ 7.0–8.0 ppm), ethylsulfonyl (δ 1.2–1.5 ppm for CH3, δ 3.5–4.0 ppm for SO2CH2) . |

| Mass Spectrometry | Molecular weight verification | Parent ion ([M+H]+) matching theoretical mass (e.g., ~425 g/mol) . |

| HPLC | Purity assessment | Retention time consistency (>95% area under curve) . |

Q. What biological targets or pathways are associated with this compound?

The ethylsulfonyl and tetrahydroisoquinoline moieties suggest interactions with:

- Neurological Targets : Dopaminergic or serotonergic receptors (hypothesized via structural analogs) .

- Enzymes : Inhibition of acetylcholinesterase or kinases, inferred from sulfonamide derivatives .

Experimental Validation: Use radioligand binding assays (e.g., for receptor affinity) and enzymatic activity assays (IC50 determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Orthogonal Assays : Combine enzymatic inhibition studies with cellular viability assays (e.g., MTT) to distinguish direct target effects from cytotoxicity .

- Binding Kinetics : Surface plasmon resonance (SPR) to measure on/off rates, clarifying discrepancies in IC50 values .

- Structural Analysis : X-ray crystallography or molecular docking to validate target engagement hypotheses .

Q. What strategies optimize the synthetic route for higher yield or scalability?

| Parameter | Optimization Strategy | Evidence |

|---|---|---|

| Catalysts | Screen Pd-based catalysts for Suzuki couplings (e.g., Pd(PPh3)4 vs. PdCl2) to improve coupling efficiency . | |

| Solvent Systems | Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) without compromising yield . | |

| Protecting Groups | Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during sulfonylation . |

Q. How can researchers investigate unexpected byproducts during synthesis?

- TLC Monitoring : Track reaction progress and isolate intermediates using silica-gel chromatography .

- LC-MS Analysis : Identify byproduct masses and propose structures via fragmentation patterns .

- Mechanistic Probes : Introduce isotopic labeling (e.g., deuterated reagents) to trace reaction pathways .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s solubility and bioavailability?

- Solubility Profiling : Use shake-flask method (aqueous/organic phase partitioning) vs. computational predictions (e.g., LogP calculations) .

- Formulation Screening : Test co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability in in vivo models .

Methodological Recommendations

- Target Validation : Combine siRNA knockdown with compound treatment to confirm pathway specificity .

- Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) to resolve enantiomeric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.